9-(2-ethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide
Description
This compound belongs to the 8-oxo-7H-purine-6-carboxamide class, characterized by a bicyclic purine core with substituents at positions 2, 8, and 8. The 2-position is substituted with a thiophen-2-yl group, while the 9-position features a 2-ethoxyphenyl moiety.
Properties
IUPAC Name |
9-(2-ethoxyphenyl)-8-oxo-2-thiophen-2-yl-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c1-2-26-11-7-4-3-6-10(11)23-17-14(21-18(23)25)13(15(19)24)20-16(22-17)12-8-5-9-27-12/h3-9H,2H2,1H3,(H2,19,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZDKVQVVORHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-ethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cross-coupling steps and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
9-(2-ethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the purine core can be reduced to form alcohols.
Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
9-(2-ethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-(2-ethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural variations among purine-6-carboxamide derivatives lie in the substituents at positions 2 and 9. Below is a comparative analysis:
Biological Activity
9-(2-ethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide is a synthetic purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is part of a larger class of purines, which are critical in various biological processes, including cellular signaling and metabolism.
The molecular formula of this compound is C18H15N5O4S, with a molecular weight of 397.41 g/mol. The structure includes a thiophene ring and an ethoxyphenyl group, which may contribute to its biological activity.
Antitumor Activity
Research indicates that purine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown the ability to inhibit macromolecular synthesis in HeLa cells, a common model for studying cancer biology. The cytotoxicity of these compounds often correlates with their structural features, particularly the presence of functional groups that can interact with cellular targets .
Table 1: Summary of Cytotoxic Effects
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9-(2-ethoxyphenyl)-8-oxo... | HeLa | TBD | Inhibition of DNA synthesis |
| Related Purine Derivative | MCF7 | ~0.5 | Nucleophilic attack on DNA |
The proposed mechanism by which this compound exerts its effects involves interaction with nucleophiles in the cell. This interaction may lead to the formation of reactive intermediates that can damage DNA or inhibit essential cellular processes such as replication and transcription .
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various purine derivatives, 9-(2-ethoxyphenyl)-8-oxo... was tested against multiple tumor cell lines. The results indicated a dose-dependent response, with significant inhibition observed at concentrations similar to those found in other potent antitumor agents.
Study 2: Structure-Activity Relationship
A structure-activity relationship (SAR) analysis highlighted the importance of the ethoxy and thiophene substituents in enhancing biological activity. Modifications to these groups resulted in varying degrees of cytotoxicity, suggesting that specific structural features are crucial for optimal activity .
Q & A
Basic: What are the key considerations for synthesizing 9-(2-ethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the purine core followed by sequential substitutions. Key steps include:
- Coupling Reactions : Use of Suzuki-Miyaura coupling to introduce the thiophen-2-yl group (optimized with Pd catalysts and inert atmospheres) .
- Oxidation/Reduction : Controlled oxidation at the 8-position using potassium permanganate or similar agents .
- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) at 60–85°C enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .
Critical parameters include avoiding moisture-sensitive intermediates and optimizing catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to minimize by-products .
Basic: How is the molecular structure of this compound confirmed experimentally?
Answer:
Structural confirmation requires a combination of techniques:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxyphenyl protons at δ 1.35–1.45 ppm for CH₃ and δ 4.05–4.15 ppm for OCH₂) .
- X-Ray Crystallography : Resolves bond lengths (e.g., C8–O8 = 1.21 Å) and dihedral angles (e.g., 85° between purine and thiophene planes) .
- IR Spectroscopy : Confirms carboxamide C=O stretching at ~1680 cm⁻¹ and purine ring vibrations .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+ at m/z 449.467) .
Basic: What are the solubility properties of this compound, and how are they determined experimentally?
Answer:
Solubility is determined via:
- Shake-Flask Method : Equilibrium solubility measured in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol).
- HPLC Analysis : Quantifies solubility limits using a C18 column and acetonitrile/water gradients .
- Thermodynamic Modeling : Predicts solubility trends using Hansen solubility parameters .
Advanced: How to design experiments to evaluate its inhibitory activity against specific enzymes (e.g., kinases)?
Answer:
Experimental Design :
- In Vitro Assays : Use recombinant kinases (e.g., EGFR, MAPK) with ATP-Glo™ luminescence assays to measure IC₅₀ values .
- Dose-Response Curves : Test concentrations from 0.1 nM–100 µM; include staurosporine as a positive control .
- Selectivity Screening : Compare activity against a panel of 50+ kinases to identify off-target effects .
- Cellular Validation : Treat cancer cell lines (e.g., HeLa, MCF-7) and assess proliferation via MTT assays .
Data Interpretation : IC₅₀ < 1 µM suggests high potency, while selectivity ratios >100 indicate target specificity .
Advanced: What strategies resolve contradictions in reported biological activities across studies?
Answer:
Contradictions often arise from:
- Substituent Variability : Ethoxy vs. methoxy groups ( vs. 3) alter lipophilicity and target affinity .
- Assay Conditions : Differences in ATP concentrations (1 mM vs. 10 µM) affect IC₅₀ readings .
Resolution Strategies : - Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) and thermal shift assays .
- Structural Analog Testing : Compare derivatives with systematic substituent changes to isolate key functional groups .
- Meta-Analysis : Pool data from multiple studies and apply multivariate regression to identify confounding variables .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Optimization involves:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature: 60–100°C; solvent: DMF vs. THF; catalyst: 1–10 mol% Pd) .
- In Situ Monitoring : ReactIR tracks intermediate formation to identify rate-limiting steps .
- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with 20% yield improvement .
- Workflow Automation : Robotic platforms screen 100+ conditions/day to identify optimal parameters .
Advanced: What computational methods predict interactions between this compound and biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Glide predicts binding poses in kinase ATP-binding pockets (e.g., PDB 1M7P) .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess binding stability (RMSD < 2 Å) .
- QSAR Modeling : Build models using descriptors like logP, polar surface area, and H-bond donors to predict activity .
- Free Energy Calculations : MM-PBSA/GBSA estimates binding free energies (ΔG < -50 kJ/mol indicates strong binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
